![molecular formula C22H22ClN3O3 B2901270 N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 894003-26-0](/img/structure/B2901270.png)
N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
Target of Action
The compound, also known as “F2001-0127”, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that F2001-0127 may have multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that F2001-0127 may interact with its targets to modulate these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that F2001-0127 affects multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that F2001-0127 has diverse molecular and cellular effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is its broad range of pharmacological activities, making it a versatile compound for various research applications. It is also relatively easy to synthesize, with a high yield, making it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, which can restrict its use in certain experiments. Moreover, its mechanism of action is not fully understood, which can limit its use in certain research areas.
Orientations Futures
There are several future directions for the research on N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide. One of the areas of interest is the development of analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and to elucidate its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide involves the reaction of 3-chloroaniline, indole-3-carboxaldehyde, and diethyl malonate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of the target compound with a yield of around 70%.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit promising antitumor, anti-inflammatory, and analgesic activities in preclinical studies. Moreover, it has been identified as a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-3-25(4-2)20(27)14-26-13-18(17-10-5-6-11-19(17)26)21(28)22(29)24-16-9-7-8-15(23)12-16/h5-13H,3-4,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPZPXSMJOMZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

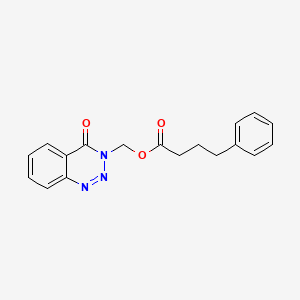
![8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B2901190.png)
![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2901193.png)
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B2901195.png)

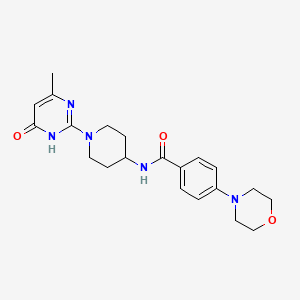
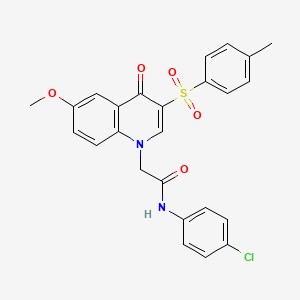
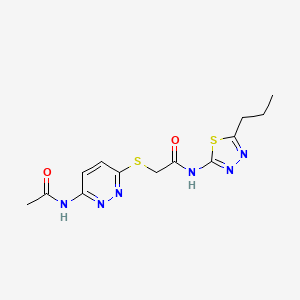

![3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2901205.png)
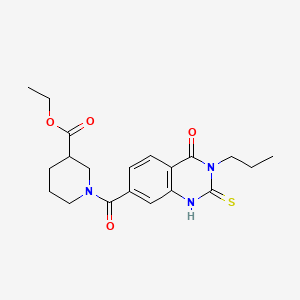
![2-[[1-(5-Bromopyridine-3-carbonyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2901208.png)
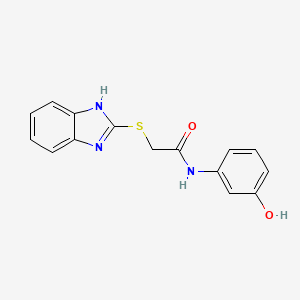
![(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)pyrrolidin-2-yl)methanol](/img/structure/B2901210.png)